
Sulfolane
Overview
Description
Sulfolane (tetramethylene sulfone; C₄H₈SO₂) is a polar aprotic solvent with a cyclic sulfone structure. Its key properties include a high dielectric constant (εᵣ = 43), thermal stability (boiling point: 285°C), and miscibility with water and organic solvents like toluene and acetone . These attributes make it ideal for industrial applications such as extractive distillation of aromatics (e.g., benzene, toluene) from hydrocarbons and acid gas removal in natural gas processing . This compound’s sulfur atom in the +6 oxidation state grants resistance to chemical and electrochemical degradation, further enhancing its utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The original method developed by the Shell Oil Company involves a two-step process :
Cheletropic Reaction: Butadiene reacts with sulfur dioxide to form sulfolene.
Hydrogenation: Sulfolene is then hydrogenated using Raney nickel as a catalyst to produce sulfolane.
Industrial Production Methods:
Catalyst Improvement: The product yield and catalyst lifetime can be improved by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation.
Recent Developments: Ni-B/MgO has shown superior catalytic activity compared to Raney nickel and other common catalysts used in the hydrogenation of sulfolene.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Products may include sulfone derivatives.
Reduction: Reduced forms of this compound, though less common.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Oil Refining and Petrochemical Industry
Sulfolane is primarily employed in the extraction of aromatic hydrocarbons, specifically benzene, toluene, and xylene (BTX), from refinery reformate. This process enhances the quality of gasoline by allowing for precise control over aromatic content. The use of this compound in this context is often coupled with proprietary technologies from companies like Axens and UOP to optimize extraction efficiency .
Natural Gas Treatment
In sour gas treatment, this compound serves as a solvent for removing hydrogen sulfide (HS), carbon dioxide (CO), and other sulfur compounds from natural gas streams. Its ability to act as a foam inhibitor further enhances process reliability during gas purification .
Chemical Manufacturing
This compound is utilized as a solvent in various chemical reactions, including the production of herbicides, insecticides, fungicides, and pharmaceuticals. Its high solubility in water makes it suitable for processes requiring aqueous solutions .
Biodegradation Studies
Research has indicated that this compound can undergo biodegradation under aerobic conditions, which is crucial for understanding its environmental impact, especially in contaminated groundwater scenarios. Studies conducted in subarctic aquifers have shown that this compound biodegrades effectively when nutrients are available .
Toxicity Assessments
The National Toxicology Program (NTP) has conducted extensive studies on this compound's toxicity to assess its potential health impacts due to environmental exposure. Findings indicate that while this compound is generally well-absorbed by organisms, it can lead to mild immunotoxic effects in rodents .
Case Studies
Mechanism of Action
Sulfolane acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and intermediates . Its polar aprotic nature allows it to stabilize charged species, making it effective in reactions involving ionic intermediates. The molecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in its effectiveness as a solvent .
Comparison with Similar Compounds
N-Methyl-2-Pyrrolidone (NMP)
Physicochemical Properties :
Property | Sulfolane | NMP |
---|---|---|
Molecular Formula | C₄H₈SO₂ | C₅H₉NO |
Boiling Point (°C) | 285 | 202 |
Dielectric Constant | 43 | 32 |
Toxicity | Neurotoxic | Reproductive toxin |
Environmental Impact :
- This compound degrades aerobically but slower than hydrocarbons, requiring oxygen for mineralization . NMP has higher biodegradability but poses groundwater contamination risks due to higher volatility .
Diisopropylamine (DIPA)
Biodegradation :
- DIPA degrades faster than this compound in co-contaminated environments, as microbial communities preferentially metabolize amines over this compound .
Ionic Liquids (ILs)
Extraction Efficiency :
- ILs, such as quinolinium-based derivatives, exhibit higher selectivity for aromatic sulfur compounds (e.g., thiophene) compared to this compound or NMP .
- This compound remains cost-effective for large-scale industrial use, while ILs are emerging as greener alternatives with tunable properties .
Thermal Stability :
- This compound outperforms many ILs in thermal stability, making it suitable for high-temperature gas processing .
Cyrene® (Dihydrolevoglucosenone)
Sustainability :
- Cyrene, a bio-based solvent, shares this compound’s polar aprotic nature but avoids reliance on fossil fuels. It serves as a sustainable alternative in polymer and coating applications .
- This compound’s higher dielectric constant (43 vs. Cyrene’s ~35) provides superior solvation for inorganic salts, critical in electrochemical applications .
Sulfones and Sulfoxides
Chemical Resistance :
- This compound’s fully oxidized sulfur (+6) makes it more resistant to oxidation than sulfoxides (e.g., tetramethylene sulfoxide), which can act as electron acceptors and degrade .
- In catalytic systems, this compound’s inertness reduces side reactions compared to sulfoxides .
Analytical Methods
This compound is commonly analyzed via GC-MS or GC-FID after extraction with ethyl acetate or dichloromethane . Isotopically labeled this compound-d₈ is used as an internal standard for precision . In contrast, NMP and DIPA often require LC-MS due to lower volatility. This compound’s thermal stability allows Soxhlet extraction from soil, though chlorinated solvents raise environmental concerns .
Key Research Findings
- Biodegradation : Aerobic mineralization of this compound produces CO₂ and sulfate, but co-contaminants like hydrocarbons inhibit degradation rates .
- Toxicity : Rodent studies show this compound induces neurotoxicity (seizures, motor activity changes) at doses >200 mg/kg, necessitating careful handling .
- Corrosion : this compound’s zwitterionic structure can corrode industrial equipment, unlike more inert solvents like ILs .
Biological Activity
Sulfolane, a water-soluble organosulfur compound (C4H8SO2), is widely used as a solvent in various industrial applications. Its unique physicochemical properties, such as high thermal stability and dipolar aprotic nature, make it an attractive choice for chemical reactions. However, its biological activity, particularly its toxicity and biodegradation potential, has garnered significant attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, biodegradation mechanisms, and case studies.
This compound is characterized by:
- High thermal stability : It remains stable at elevated temperatures but decomposes slowly at 220 °C, producing sulfur dioxide and polymeric materials .
- Solvation power : The compound exhibits strong solvation of cations due to the sulfone group's oxygens, enhancing nucleophilicity in various reactions .
- Low skin penetration : Compared to other solvents like DMSO or DMF, this compound has lower skin permeability, which is beneficial in reducing systemic toxicity risks .
Acute and Chronic Toxicity
Research indicates that this compound is acutely toxic at higher doses. Studies on various animal models have shown:
- Lethal Dose (LD50) : The LD50 for this compound varies across species; for instance, guinea pigs exhibit convulsions and death at doses over 200 mg/kg .
- Behavioral Effects : In rats, exposure to this compound has been linked to alterations in behavioral and autonomic thermoregulation .
Table 1 summarizes the reported LD50 values across different species:
Species | LD50 (mg/kg) |
---|---|
Guinea Pig | >200 |
Rat | 500-800 |
Mouse | 600 |
Immunotoxicity
A study examining the immunotoxic effects of this compound following developmental exposure found minimal impacts on the immune system in rodents. This suggests that while this compound is toxic at high doses, its immunotoxicity may not be significant at lower exposures .
Biodegradation Potential
The biodegradation of this compound has been investigated to assess its environmental impact. Key findings include:
- Microbial Degradation : Certain microorganisms have been identified that can degrade this compound effectively. Research indicates that these microbes can reduce this compound concentrations significantly in contaminated environments .
- Bioremediation Techniques : Laboratory studies have shown that combining high pH conditions with calcium peroxide enhances the mineralization of this compound in groundwater .
Table 2 presents various bioremediation techniques and their effectiveness:
Technique | Effectiveness (Reduction %) |
---|---|
Microbial Degradation | 60-90% |
Fenton's Reagent | 70% |
Calcium Peroxide with Ozone | 85% |
Groundwater Contamination
In a notable case study, this compound was found to contaminate groundwater at a facility in Canada. The maximum concentration recorded was 800 mg/L. Remediation efforts included natural attenuation processes where wetland vegetation was studied for its ability to uptake this compound. Results indicated variable concentrations within different plant parts, highlighting the complexity of bioremediation strategies in natural settings .
Pilot-Scale Studies
A pilot-scale study aimed to evaluate the effectiveness of UV-based advanced oxidation processes (AOPs) for treating this compound-contaminated water. The study reported a synergistic effect when combining H2O2 with TiO2 and ozone, leading to significant reductions in this compound levels .
Q & A
Basic Research Questions
Q. How can sulfolane concentrations in environmental matrices (e.g., water, soil) be accurately determined, and what methodological challenges arise during sample preparation?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with ethyl acetate extraction for plasma or environmental samples . For water samples, adjust pH to optimize extraction efficiency and minimize matrix interference. Validate methods using internal standards (e.g., deuterated analogs) to account for recovery variability. Challenges include this compound’s high water solubility, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like dichloromethane .
- Data Validation : Cross-check results with Hand and Othmer-Tobias equations for LLE consistency (R² > 0.99) .
Q. What experimental approaches are recommended for measuring this compound’s physicochemical properties, such as solubility and interfacial tension in ternary systems?
- Methodology : Employ the drop volume method to measure interfacial tension in systems like this compound-benzene-n-hexane. Control variables include temperature (e.g., 313.15 K) and water content in this compound, which significantly affects interfacial behavior . For solubility, use COSMO-RS computational models to predict liquid-liquid equilibrium (LLE) data, then validate experimentally .
- Example Data :
System | Temperature (K) | Interfacial Tension (mN/m) | Deviation from Model |
---|---|---|---|
This compound-Benzene-n-Hexane | 313.15 | 2.8 ± 0.3 | <5% |
Advanced Research Questions
Q. How can computational models (e.g., COSMO-RS, DFT) reconcile discrepancies between predicted and experimental this compound-aromatic extraction data at varying concentrations?
- Methodology : Use density functional theory (DFT) to analyze interaction energies in this compound-aromatic complexes (e.g., this compound-toluene). At low aromatic concentrations, COSMO-RS predictions align with experiments (AAD = 0.046 mol/kg), but deviations occur at high concentrations due to underestimation of van der Waals interactions . Refine models by integrating σ-profile analyses and RDG/IGMH plots to visualize weak interactions (e.g., hydrogen bonding between this compound’s oxygen and aromatic hydrogens) .
Q. What molecular dynamics (MD) force field refinements are needed to improve predictions of this compound’s transport properties (e.g., self-diffusion coefficient)?
- Methodology : Existing force fields underestimate this compound’s self-diffusion coefficient by two orders of magnitude (e.g., predicted 6.0×10⁻¹³ m²/s vs. experimental 14.72×10⁻¹¹ m²/s). Incorporate polarizable force fields or adjust Lennard-Jones parameters to better capture liquid-phase dynamics. Validate with long MD trajectories (>25 ns) to reduce viscosity estimation errors .
Q. How do subarctic aquifer conditions (low temperature, nutrient scarcity) limit this compound biodegradation, and how can these constraints be experimentally addressed?
- Methodology : Conduct aerobic microcosm studies with contaminated subarctic sediments. Add nitrogen/phosphate amendments to stimulate microbial activity. Monitor sulfate production as a biodegradation marker. Note: Anaerobic degradation is inconsistent, requiring specific terminal electron acceptors (e.g., Mn(IV)) .
- Example Data :
Condition | Degradation Rate (mg/L/day) | Key Limiting Factor |
---|---|---|
Aerobic, 8°C | 0.12 | Temperature |
Aerobic, 28°C + Nutrients | 2.5 | Nutrient availability |
Q. Data Contradiction Analysis
Q. Why do COSMO-RS predictions for this compound’s extraction efficiency diverge from experimental data at high aromatic concentrations?
- Analysis : At high benzene/toluene concentrations, COSMO-RS underestimates this compound’s selectivity due to unaccounted hydrogen-bonding interactions. Experimental σ-profiles show stronger this compound-aromatic affinity than predicted, particularly in the extract phase . Resolve by recalibrating model parameters using experimental LLE data and DFT-calculated interaction energies.
Q. Methodological Recommendations
- For Corrosion Studies : Use electrochemical impedance spectroscopy (EIS) to evaluate carbon steel corrosion in this compound-water mixtures. Control water content (<1% w/w) to minimize corrosion rates .
- For Environmental Remediation : Test UV-based advanced oxidation (e.g., TiO₂/rGO photocatalysis) for this compound degradation. Optimize LED wavelength and catalyst loading to achieve >90% degradation in aqueous media .
Properties
IUPAC Name |
thiolane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJUTPCZVOIRIF-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C1 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Record name | SULFOLANE | |
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DSSTOX Substance ID |
DTXSID3027037 | |
Record name | Sulfolane | |
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Molecular Weight |
120.17 g/mol | |
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Physical Description |
Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
Record name | SULFOLANE | |
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Boiling Point |
545 °F at 760 mmHg (USCG, 1999), 285 °C | |
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Flash Point |
330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |
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Solubility |
Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |
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Density |
1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |
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Vapor Pressure |
0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |
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Color/Form |
White or creamy white, crystalline powder | |
CAS No. |
126-33-0, 28452-93-9 | |
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Melting Point |
79 °F (USCG, 1999), 27.4-27.8 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SULFOLANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.